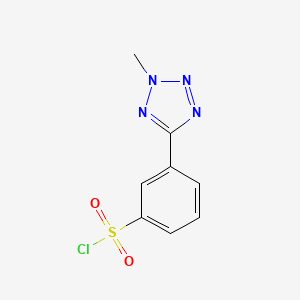

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride

Description

Properties

IUPAC Name |

3-(2-methyltetrazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEGNPZLYORZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride typically involves the reaction of 3-(2-Methyl-2H-tetrazol-5-YL)-aniline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 3-(2-Methyl-2H-tetrazol-5-YL)-aniline

Reagent: Chlorosulfonic acid

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the tetrazole ring. The reaction mixture is then quenched with water to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride has several applications in scientific research:

Organic Synthesis:

Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.

Material Science: It is used in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. The tetrazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous, differing in the heterocyclic substituent attached to the benzenesulfonyl chloride core. Key differences in physical properties, reactivity, and applications are discussed.

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |

|---|---|---|---|---|

| 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride | C₁₀H₉ClN₂O₂S | 256.71 | 76.5–78.5 | 912569-59-6 |

| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride | C₉H₇ClN₂O₃S | 258.68 | 67–69 | 10185-62-3 |

| Benzenesulfonyl chloride (Parent compound) | C₆H₅ClO₂S | 176.62 | Not reported | 98-09-9 |

Key Observations:

- Molecular Weight: The tetrazole analog (target compound) is expected to have a molecular weight similar to the pyrazole and oxadiazole derivatives (~250–260 g/mol).

- Melting Points: The pyrazole derivative exhibits a higher melting point (76.5–78.5°C) than the oxadiazole analog (67–69°C), likely due to differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

- Electron Effects: Tetrazoles are more electron-withdrawing than pyrazoles or oxadiazoles, which may influence the electrophilicity of the sulfonyl chloride group in the target compound .

Reactivity and Stability

- Hydrolysis with NaOH: Benzenesulfonyl chloride derivatives exhibit varying reactivity in alkaline hydrolysis: Parent compound (C₆H₅SO₂Cl): Requires prolonged stirring (3 hours) with 2.5 M NaOH for complete hydrolysis . Substituted analogs (e.g., p-toluenesulfonyl chloride): Show reduced reactivity compared to acetyl chloride, necessitating extended reaction times or refluxing .

Thermal Stability: The oxadiazole derivative’s lower melting point (67–69°C) suggests reduced thermal stability compared to the pyrazole analog, possibly due to weaker intermolecular forces .

Biological Activity

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies based on diverse research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a chlorophenyl group and a methylamino moiety. Its molecular formula is C11H14ClN2O, with a molecular weight of approximately 224.7 g/mol. The presence of these functional groups contributes to its pharmacological properties.

The biological activity of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound has shown affinity for:

- Dopamine receptors : Potentially influencing dopaminergic signaling pathways.

- Serotonin receptors : Modulating serotonergic activity, which may have implications in mood regulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant effects : Studies have suggested that it may alleviate symptoms of depression by enhancing monoaminergic transmission.

- Antinociceptive properties : It has been evaluated for pain relief in preclinical models, showing promise in reducing pain responses.

- Antimicrobial activity : Preliminary studies indicate potential effectiveness against certain bacterial strains, warranting further investigation.

Table 1: Biological Activities and Effects

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Enhanced mood in animal models | |

| Antinociceptive | Reduced pain response in preclinical tests | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Studies

-

Antidepressant Efficacy :

- A study conducted on rodent models demonstrated that administration of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

-

Pain Relief :

- In another study focusing on pain models, the compound was shown to significantly decrease nociceptive responses, suggesting its potential as an analgesic agent. The results indicated a dose-dependent relationship between the compound's administration and pain reduction.

-

Antimicrobial Activity :

- Laboratory tests revealed that the compound exhibited notable antimicrobial properties against common pathogens such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.